(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula CHNO and a molecular weight of 307.36 g/mol. This compound belongs to a class of organic compounds known as pyrrolidine derivatives, which are characterized by a five-membered ring containing one nitrogen atom. The presence of the ethoxypyrimidine moiety suggests potential biological activity, particularly in medicinal chemistry.
The compound is classified as a pyrrolidine derivative, specifically a tert-butyl ester of a pyrrolidine carboxylic acid. It is often studied for its potential applications in pharmaceuticals, particularly as an inhibitor in various biological pathways. The compound can be sourced from chemical suppliers and is identified by the CAS number 1353956-51-0 .
The synthesis of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Key methods include:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts used, are crucial for optimizing yield and purity.
The molecular structure of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate features:
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo several chemical reactions due to the presence of functional groups:
Technical details about reaction conditions and mechanisms are essential for understanding reactivity and potential applications .
The mechanism of action for (S)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is primarily associated with its role as an inhibitor in various biological pathways. It may interact with specific enzymes or receptors involved in cellular signaling or metabolic processes. Data from biological assays could provide insights into its efficacy and specificity against target proteins.
Some notable physical properties include:
Relevant chemical properties include:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
(S)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has potential applications in:
Its unique structure makes it a candidate for further exploration in drug discovery programs aimed at treating various medical conditions .
Stereoselective synthesis of (S)-pyrrolidine derivatives leverages chiral pool strategies and asymmetric induction techniques. Proline and its derivatives serve as primary chiral templates due to their inherent (S)-configuration, enabling efficient transfer of stereochemistry to target molecules. For example, (S)-prolinol—a key precursor synthesized via LiAlH₄ reduction of L-proline—undergoes Dess–Martin oxidation to yield chiral aldehydes for subsequent condensations . This approach is critical for synthesizing complex pharmaceuticals like Elbasvir, where stereochemical integrity at the pyrrolidine carbon dictates biological activity [2]. Alternative routes include reductive ring-opening of piperazines using Ru catalysts, though yields remain moderate (67%) .
Table 1: Stereoselective Methods for (S)-Pyrrolidine Synthesis
Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Application Example |
---|---|---|---|---|
Chiral Pool Utilization | L-Proline | LiAlH₄ | 70–85 | (S)-Prolinol for Avanafil |
Oxidative Functionalization | (S)-Prolinol | Dess–Martin Periodinane | 90 | Elbasvir intermediates |
Reductive Ring-Opening | Piperazine Derivatives | Ru/C | 67 | Alternative prolinol synthesis |
Catalytic asymmetric methods enable enantioselective construction of pyrrolidine scaffolds without chiral precursors. Transition-metal-catalyzed hydrogenation and photochemical ring contractions represent cutting-edge approaches:
Ethoxypyrimidinyl-oxygenated pyrrolidines serve as privileged intermediates for kinase inhibitors and antiviral agents. The tert-butyloxycarbonyl (Boc) group is indispensable for nitrogen protection due to its orthogonal deblocking and steric stabilization:
Table 2: Key Intermediates in Pyrrolidine-Based Drug Synthesis
Intermediate | CAS Number | Role in Synthesis | Associated Drug |
---|---|---|---|
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate | 1354014-71-3 | Kinase inhibitor precursor | Rho kinase inhibitors |
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | 1354020-92-0 | Antiviral intermediate | Under investigation |
(R)-3-((6-Ethoxypyrimidin-4-yl)oxy)-5-[(E)-2-(pyrrolidin-3-yl)ethenyl]pyridine | – | HCV NS5A inhibitor building block | Elbasvir |
Solid-phase synthesis enables rapid diversification of pyrrolidine scaffolds but remains underexploited for ethoxypyrimidine-functionalized analogs. Resin-bound proline derivatives undergo on-resin Mitsunobu reactions to install ethoxypyrimidinyl-oxy groups, though yields are moderate due to steric constraints. Recent advances employ Wang resin-linked Fmoc-pyrrolidinols, which react with activated pyrimidines under microwave irradiation (60°C, 30 min), followed by TFA cleavage. This approach facilitates parallel synthesis of spirooxindole-pyrrolidine hybrids—potential DNA gyrase inhibitors [10].
Sustainable methodologies prioritize atom economy and energy efficiency:
Table 3: Green Synthesis Metrics for Pyrrolidine Derivatives
Method | Conditions | Atom Economy (%) | E-Factor | Advantages |
---|---|---|---|---|
Photo-contraction of Pyridines | 430 nm LEDs, PhMe₂SiBpin, 25°C | 85 | 1.2 | No pre-activation; visible light |
MAOS Cycloaddition | EtOH, μW, 100°C, 20 min | 90 | 0.8 | Reduced time/solvent use |
Borrowing Hydrogen | Ru catalyst, iPrOH, 80°C | 95 | 0.5 | Halide-free; H₂O as byproduct |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3